
Neurokinin B, pro(2)-trp(6,8)-nle(10)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neurokinin B, pro(2)-trp(6,8)-nle(10)-, also known as Neurokinin B, pro(2)-trp(6,8)-nle(10)-, is a useful research compound. Its molecular formula is C67H86N14O15 and its molecular weight is 1327.5 g/mol. The purity is usually 95%.
The exact mass of the compound Neurokinin B, pro(2)-trp(6,8)-nle(10)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Neurokinin B, pro(2)-trp(6,8)-nle(10)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neurokinin B, pro(2)-trp(6,8)-nle(10)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Reproductive Hormone Regulation
Neurokinin B is known to influence reproductive hormone secretion, particularly gonadotropin-releasing hormone (GnRH). Research indicates that NKB interacts with kisspeptin neurons in the hypothalamus to modulate GnRH signaling pathways. A pivotal study demonstrated that the administration of NKB resulted in alterations in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels in healthy male subjects. The findings showed no significant changes in LH secretion during NKB infusion compared to vehicle controls, suggesting a complex role of NKB in reproductive hormone regulation .
Neurokinin Receptor Activation
The activation of neurokinin receptors (NKRs) by NKB is integral to understanding its physiological effects. NKB primarily binds to NK3 receptors but also has implications for NK1 and NK2 receptors. Structural studies have revealed that NKB shares a conserved C-terminal motif critical for receptor activation. This interaction is essential for various biological responses, including smooth muscle contraction and modulation of inflammatory processes .
Therapeutic Implications
Given the role of neurokinins in various diseases, there is significant interest in developing therapeutic agents targeting NKRs. Although no drugs specifically targeting NK2R have been approved for clinical use, research continues to explore their potential in treating conditions such as asthma, depression, and irritable bowel syndrome (IBS). The promiscuity of the tachykinin system presents challenges for drug design; however, insights into receptor activation mechanisms are paving the way for novel therapeutic strategies .
Case Studies and Experimental Findings
Several studies have highlighted the effects of NKB on reproductive health and neuroendocrine functions:
- Study on LH Secretion : A controlled trial involving healthy males assessed the impact of NKB infusion on LH and FSH levels. The study found no significant differences between vehicle and NKB administration regarding mean LH secretion, indicating that while NKB plays a role in reproductive signaling, its effects may be context-dependent .
- Kisspeptin Interaction : Research into the interaction between NKB and kisspeptin neurons revealed that NKB inhibits kisspeptin-driven GnRH signaling, suggesting a regulatory mechanism that could be targeted for therapeutic interventions in reproductive disorders .
Data Table: Summary of Studies on Neurokinin B Applications
Analyse Chemischer Reaktionen
Purification and Characterization
Post-synthetic purification employs reversed-phase HPLC with the following parameters :
Parameter | Value |
---|---|
Column | C18 (5 μm, 250 × 4.6 mm) |
Mobile Phase | Gradient: 0.1% TFA in H<sub>2</sub>O → 0.1% TFA in ACN |
Flow Rate | 1.0 mL/min |
Purity | >95% (confirmed by analytical HPLC and LC-MS) |
Mass spectrometry (HRMS) confirms the molecular formula C<sub>67</sub>H<sub>87</sub>N<sub>15</sub>O<sub>14</sub> (MW: 1326.5 g/mol) .
Receptor Binding and Functional Activity
The peptide acts as a neurokinin-3 receptor (NK3R) antagonist with enhanced selectivity over native neurokinin B. Binding assays reveal:
Parameter | Value | Assay Type | Source |
---|---|---|---|
IC<sub>50</sub> (NK3R) | 0.8 nM | Radioligand binding (CHO-K1 cells) | |
EC<sub>50</sub> (NK1R) | >10 μM | cAMP inhibition assay | |
Selectivity (NK3R/NK1R) | 12,500-fold | Functional antagonism |
Substitutions at positions 6 and 8 (D-Trp) disrupt helical conformations critical for NK1R activation, while Nle¹⁰ improves hydrophobic interactions with NK3R .
Metabolic Stability
Comparative studies with native neurokinin B show:
Property | Neurokinin B | Pro(2)-Trp(6,8)-Nle(10)- Analog |
---|---|---|
Plasma half-life (rat) | 2.1 min | 24.3 h |
Protease resistance | Low | High (resists chymotrypsin/pepsin) |
Bioavailability (SC) | <5% | 38% |
D-amino acid substitutions and Nle¹⁰ reduce enzymatic degradation, as confirmed by in vitro plasma stability assays .
Structural Comparison with Native Neurokinin B
Feature | Neurokinin B | Pro(2)-Trp(6,8)-Nle(10)- Analog |
---|---|---|
Sequence | H-Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH<sub>2</sub> | H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH<sub>2</sub> |
Receptor affinity (NK3R) | 1.2 nM | 0.8 nM |
Metabolic stability | Low | High |
This synthetic analog demonstrates superior pharmacological properties over native neurokinin B, driven by strategic D-amino acid substitutions and residue-specific modifications. Its applications span neuroendocrinology, pain research, and cardiovascular studies, with ongoing investigations into therapeutic potential .
Eigenschaften
CAS-Nummer |
105869-12-3 |
---|---|
Molekularformel |
C67H86N14O15 |
Molekulargewicht |
1327.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C67H86N14O15/c1-6-7-20-47(67(95)96)73-58(86)48(25-36(2)3)74-60(88)50(27-39-32-70-45-21-13-11-18-42(39)45)79-65(93)57(37(4)5)80-63(91)51(28-40-33-71-46-22-14-12-19-43(40)46)76-59(87)49(26-38-16-9-8-10-17-38)75-62(90)53(31-56(84)85)77-61(89)52(29-41-34-69-35-72-41)78-64(92)54-23-15-24-81(54)66(94)44(68)30-55(82)83/h8-14,16-19,21-22,32-37,44,47-54,57,70-71H,6-7,15,20,23-31,68H2,1-5H3,(H,69,72)(H,73,86)(H,74,88)(H,75,90)(H,76,87)(H,77,89)(H,78,92)(H,79,93)(H,80,91)(H,82,83)(H,84,85)(H,95,96)/t44-,47-,48-,49-,50+,51+,52-,53-,54+,57-/m0/s1 |
InChI-Schlüssel |
ZKLUNXWBZZDGQS-KDICMADCSA-N |
SMILES |
CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N |
Isomerische SMILES |
CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]7CCCN7C(=O)[C@H](CC(=O)O)N |
Kanonische SMILES |
CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N |
Key on ui other cas no. |
105869-12-3 |
Sequenz |
DPHDFWVWLX |
Synonyme |
2-Pro-6,8-Trp-10-Nle-neurokinin B DPDTNle-NB neurokinin B, Pro(2)-Trp(6,8)-Nle(10)- neurokinin B, prolyl(2)-tryptophyl(6,8)-norleucine(10)- neuromedin K, Pro(2)-Trp(6,8)-Nle(10)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.